molecular formula C10H17O2- B1258523 (2E)-decenoate

(2E)-decenoate

Cat. No.: B1258523
M. Wt: 169.24 g/mol
InChI Key: WXBXVVIUZANZAU-CMDGGOBGSA-M
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Description

Significance of Fatty Acids as Biological Signaling Molecules

Fatty acids are pivotal players in cellular communication and intracellular signaling pathways. mdpi.com Free fatty acids can function as secondary messengers, modulate the activities of various enzymes, and serve as precursors for the synthesis of a wide array of signaling molecules. nih.gov For instance, polyunsaturated fatty acids are precursors to eicosanoids, a group of signaling molecules involved in inflammation and immunity.

The signaling capabilities of fatty acids are also demonstrated by their ability to directly interact with and activate specific protein receptors. nih.gov These include membrane-bound G protein-coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs), and nuclear receptors like peroxisome proliferator-activated receptors (PPARs). nih.govfrontiersin.org This direct interaction allows fatty acids to influence a multitude of physiological processes, from metabolic regulation to neural function. mdpi.comnih.gov In higher plants, unsaturated fatty acids like oleic, linoleic, and α-linolenic acids are involved in stress signaling and as precursors to bioactive molecules such as jasmonates. frontiersin.org

The degree of unsaturation and the length of the carbon chain of a fatty acid are critical determinants of its biological activity and signaling properties. nih.gov This structural diversity allows for a fine-tuned regulation of cellular processes.

Overview of (2E)-Decenoate in Chemical Biology Research

(2E)-decenoate is the conjugate base of (2E)-decenoic acid, a ten-carbon monounsaturated fatty acid. nih.govebi.ac.uk While (2E)-decenoic acid itself is recognized as a flavoring agent and an intermediate in fatty acid metabolism, its derivatives have garnered significant attention in the field of chemical biology for their roles as potent signaling molecules, particularly as pheromones in insects. nih.govwikipedia.orgebi.ac.uk

Chemical biology utilizes chemical tools and syntheses to study and manipulate biological systems. csic.escornell.edu The study of (2E)-decenoate and its derivatives is a prime example of this interdisciplinary approach. Researchers synthesize these compounds and their analogues to investigate fundamental biological processes, such as social communication in insects and the molecular basis of olfaction.

A prominent example is the queen mandibular pheromone (QMP) of the honey bee (Apis mellifera), which is a complex blend of compounds. researchgate.netbiorxiv.orgplos.orgnih.gov Several key components of QMP are derivatives of (2E)-decenoic acid. The synthesis of these pheromone components allows for detailed studies of their effects on colony behavior and physiology, including the suppression of worker bee reproduction and the attraction of drones. wikipedia.orgresearchgate.netmdpi.com

Furthermore, esters of decenoic acid have been identified as crucial semiochemicals in various other insects. For instance, methyl (2E,4Z,6Z)-decatrienoate is a male-produced sex pheromone in the red-shouldered stink bug, Thyanta perditor. embrapa.br In agriculture, ethyl (2E,4Z)-2,4-decadienoate, known as the "pear ester," is a powerful kairomone used to monitor and manage the codling moth (Cydia pomonella). usda.govdiva-portal.org

The investigation into the biosynthesis of these compounds, such as the production of 10-hydroxy-2-decenoic acid (10-HDA), is another active area of research, employing both chemical and biological synthetic methods. google.comacs.org

Table 1: Key Derivatives of (2E)-Decenoic Acid in Biological Systems

Compound Name Chemical Formula Organism Biological Role
9-oxo-(2E)-decenoic acid (9-ODA) C10H16O3 Honey Bee (Apis mellifera) Queen pheromone component, social regulator, sex attractant. wikipedia.orgmdpi.com
(R,E)-9-hydroxy-2-decenoic acid (9-HDA) C10H18O3 Honey Bee (Apis mellifera) Queen mandibular pheromone component. mdpi.com
10-hydroxy-(2E)-decenoic acid (10-HDA) C10H18O3 Honey Bee (Apis mellifera) Major fatty acid in royal jelly. mdpi.comwikipedia.orgresearchgate.netresearchgate.net
Methyl (2E,4Z,6Z)-decatrienoate C11H16O2 Stink Bug (Thyanta perditor) Male-specific sex pheromone. embrapa.br

Table 2: Compound Names Mentioned in the Article

Compound Name
(2E)-decenoate
(2E)-decenoic acid
(R,E)-9-hydroxy-2-decenoic acid (9-HDA)
10-hydroxy-2-decenoic acid (10-HDA)
9-oxo-(2E)-decenoic acid (9-ODA)
α-linolenic acid
Ethyl (2E,4Z)-2,4-decadienoate
Linoleic acid
Methyl (2E,4Z,6Z)-decatrienoate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17O2-

Molecular Weight

169.24 g/mol

IUPAC Name

(E)-dec-2-enoate

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/p-1/b9-8+

InChI Key

WXBXVVIUZANZAU-CMDGGOBGSA-M

Isomeric SMILES

CCCCCCC/C=C/C(=O)[O-]

Canonical SMILES

CCCCCCCC=CC(=O)[O-]

Origin of Product

United States

Occurrence and Natural Distribution of 2e Decenoate and Its Biologically Relevant Derivatives

Presence in Insect Exocrine Secretions

(2E)-Decenoate derivatives are notable components of the exocrine secretions of various insects, where they function as pheromones and kairomones, mediating interactions within and between species. The biosynthesis of these compounds often involves fatty acid pathways. biorxiv.org

Royal jelly, a secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), contains several biologically active (2E)-decenoate derivatives. scielo.orgresearchgate.net These compounds are vital for the development and social structure of the honeybee colony. taylorandfrancis.comnih.gov

9-hydroxy-2E-decenoic acid (9-HDA): This compound is a precursor to 9-oxo-2E-decenoic acid and is found in royal jelly. nih.gov It is considered a metabolite of 9-ODA produced by worker bees and is fed back to the queen. nih.gov

9-oxo-2E-decenoic acid (9-ODA): Known as the "queen substance," 9-ODA is a critical pheromone for maintaining the caste system in honeybee colonies. taylorandfrancis.comnih.govpherobase.com It is produced from 9-HDA and functions to suppress the ovarian development of worker bees. taylorandfrancis.comrsc.org

10-hydroxy-2-decenoic acid (10-HDA): This is a major and unique fatty acid found in royal jelly and is often used as a marker for its quality and freshness. researchgate.nettaylorandfrancis.comresearchgate.net 10-HDA has various reported pharmacological effects and is involved in the epigenetic modifications related to caste differentiation. taylorandfrancis.comresearchgate.net It also plays a role in the formation of fibrils that determine the viscosity of royal jelly. eje.czeje.cz

Table 1: (2E)-Decenoate Derivatives in Royal Jelly

Compound Name Function in Honeybee Colony
9-hydroxy-2E-decenoic acid (9-HDA) Precursor to 9-oxo-2E-decenoic acid. nih.gov
9-oxo-2E-decenoic acid (9-ODA) "Queen substance" pheromone, suppresses worker ovary development. taylorandfrancis.comrsc.org
10-hydroxy-2-decenoic acid (10-HDA) Quality marker for royal jelly, involved in caste differentiation and viscosity. researchgate.nettaylorandfrancis.comresearchgate.neteje.cz

In the family Pentatomidae, commonly known as stink bugs, certain (2E)-decenoate derivatives function as male-produced aggregation pheromones. These chemical signals are crucial for attracting both males and females to a specific location.

Methyl (2E,4Z,6Z)-decatrienoate: This ester is produced by males of the stink bug Thyanta perditor. scielo.br

Methyl (2E,4E,6Z)-decatrienoate: This compound is the aggregation pheromone of the brown-winged green bug, Plautia stali. ucanr.edujst.go.jp It has also been found to be cross-attractive to the brown marmorated stink bug, Halyomorpha halys, particularly late in the season. ucanr.edugoogle.comresearchgate.net

Table 2: (2E)-Decenoate Derivatives in Pentatomidae

Compound Name Producing Species Function
Methyl (2E,4Z,6Z)-decatrienoate Thyanta perditor Male-produced pheromone. scielo.br
Methyl (2E,4E,6Z)-decatrienoate Plautia stali Aggregation pheromone, cross-attractive to Halyomorpha halys. ucanr.edujst.go.jpresearchgate.net

For some species in the order Lepidoptera, (2E)-decenoate derivatives act as kairomones, which are chemical signals emitted by a host plant that benefit the receiving insect.

Ethyl (2E,4Z)-2,4-decadienoate: This compound, known as the "pear ester," is a potent, pear-derived kairomone that attracts both male and female codling moths, Cydia pomonella. entsocnsw.org.auplantprotection.plusda.gov The codling moth is a significant pest of pome fruit orchards, and this kairomone is highly specific, with the (E,Z) geometric isomers being far more attractive than the (E,E) isomers. entsocnsw.org.auusda.gov Field trials have demonstrated its effectiveness in monitoring codling moth populations. entsocnsw.org.auplantprotection.pl The attraction of the codling moth to this compound is highly specific based on its structure. usda.gov

Table 3: (2E)-Decenoate Derivative as a Kairomone in Lepidoptera

Compound Name Function Affected Species
Ethyl (2E,4Z)-2,4-decadienoate Pear-derived kairomone, attracts both males and females. entsocnsw.org.auplantprotection.plusda.gov Codling moth (Cydia pomonella). entsocnsw.org.auplantprotection.plusda.gov

Pentatomidae: Male-Produced Pheromones (e.g., methyl (2E,4Z,6Z)-decatrienoate)

Production by Microorganisms

(2E)-Decenoate and its isomers are also produced by microorganisms, where they serve as important signaling molecules and intermediates in metabolic pathways.

Pseudomonas aeruginosa: This human pathogen produces cis-2-decenoic acid, a fatty acid signaling molecule that acts as an autoinducer for biofilm dispersal. frontiersin.orgnih.gov This molecule can induce the dispersion of established biofilms formed by various bacteria and the yeast Candida albicans, suggesting it has an inter-species and inter-kingdom role. frontiersin.org Cis-2-decenoic acid has been shown to affect the expression of hundreds of genes involved in motility, metabolic activity, and virulence. frontiersin.orgmdpi.com It can also revert persister cells, which are tolerant to antimicrobials, to a metabolically active and susceptible state. asm.org

Table 4: (2E)-Decenoate Derivative in Bacterial Signaling

Compound Name Producing Microorganism Function
cis-2-Decenoic acid Pseudomonas aeruginosa Biofilm dispersal autoinducer, inter-species signaling molecule. frontiersin.orgnih.gov

Mycobacterium marinum: This species, a close relative of the tuberculosis-causing Mycobacterium tuberculosis, is a pathogen of fish and can cause infections in humans. nih.gov M. marinum utilizes host lipids, such as triacylglycerols and phospholipids, to synthesize its own energy stores in the form of intracytosolic lipid inclusions. plos.org While specific (2E)-decenoate intermediates in M. marinum are not explicitly detailed in the provided context, the biosynthesis of complex lipids like mycobactins and lipooligosaccharides involves fatty acid precursors. nih.govcore.ac.uk The degradation and synthesis of fatty acids are central to the pathogen's ability to survive and replicate within host cells. plos.org

Bacterial Signaling Molecules (e.g., cis-2-decenoic acid in Pseudomonas aeruginosa)

Occurrence as Metabolites in Non-Human Eukaryotic Systems

(2E)-Decenoate and its derivatives are found across a range of non-human eukaryotic organisms, playing significant roles in chemical communication, development, and metabolism. Research has identified these medium-chain fatty acids and their esters as key components in the secretions of social insects, as pheromones in various other insect species, and as metabolites in several fungal species.

In Insects:

The most well-documented occurrence of (2E)-decenoate derivatives is in the honeybee, Apis mellifera. These compounds are crucial for the structure and function of the colony.

Royal Jelly: Royal jelly, the exclusive food of queen bees, is rich in unique medium-chain fatty acids. mdpi.comrsc.org The predominant fatty acid is trans-10-hydroxy-2-decenoic acid (10-HDA), also known as queen bee acid, which can constitute a significant portion of the lipid fraction of royal jelly. mdpi.comrsc.orgwikipedia.org Other related fatty acids found in royal jelly include 10-hydroxydecanoic acid (10-HDAA), sebacic acid, and 3,10-dihydroxydecanoic acid. taylorandfrancis.comfrontiersin.org The composition of these fatty acids is distinct from that of most animal and plant fats, which are typically longer-chain fatty acids. mdpi.comrsc.org These compounds are secreted from the hypopharyngeal and mandibular glands of nurse bees. rsc.org

Queen Mandibular Pheromone (QMP): The queen honeybee produces a complex chemical signal known as the Queen Mandibular Pheromone (QMP), which is essential for regulating social order within the colony. wikipedia.orgnih.gov This pheromone blend contains several derivatives of (2E)-decenoic acid. Key components include (E)-9-oxo-2-decenoic acid (9-ODA) and the (R)- and (S)- enantiomers of (E)-9-hydroxy-2-decenoic acid (9-HDA). wikipedia.orgnih.govscilit.com These compounds, along with others like methyl p-hydroxybenzoate (HOB) and 4-hydroxy-3-methoxyphenylethanol (HVA), act synergistically to attract worker bees to the queen (the retinue response), suppress ovary development in workers, and prevent the rearing of new queens. wikipedia.orgnih.govgoogle.com While queen mandibular glands primarily produce 9-ODA and 9-HDA, worker mandibular glands secrete mainly 10-HDA and 10-hydroxydecanoic acid (10-HDAA). nih.gov

Other Insect Species: Derivatives of decenoic acid also function as pheromones and kairomones in other insects. Ethyl (2E)-decenoate has been identified in honeybee larvae (Apis mellifera L.). mdpi.com In the neotropical red-shouldered stink bug (Thyanta perditor), males produce methyl (2E,4Z,6Z)-decatrienoate as a sex pheromone to attract females. embrapa.br The codling moth (Cydia pomonella) is attracted to ethyl (2E,4Z)-2,4-decadienoate, known as the "pear ester," which acts as a host plant kairomone. usda.gov

In Fungi:

Various decenoic acid derivatives have been identified as metabolites in fungi, where they can be involved in growth regulation and inter-species competition.

The caries bacterium Streptococcus mutans excretes trans-2-decenoic acid, which has been found to inhibit the growth of the fungus Candida albicans. wikipedia.org

10-oxo-trans-8-decenoic acid has been identified as a metabolite in the mushrooms Agaricus bisporus and Pleurotus pulmonarius. wikipedia.org

The plant pathogenic fungus Alternaria alternata produces a precursor to AK-toxins, which includes a (2E,4Z,6E)-trienoic acid moiety. frontiersin.org

An unidentified marine fungus isolated from the seaweed Gracillaria verrucose was found to produce methyl 2,4-dibromo-5-oxo-3-decenoate and methyl 4,5-dibromo-2-decenoate. researchgate.net

Furthermore, trans-dec-2-enoyl-CoA is recognized as a metabolite in Baker's yeast (Saccharomyces cerevisiae), indicating its role in fundamental metabolic pathways like beta-oxidation. ebi.ac.ukhmdb.ca

The following table summarizes the occurrence of (2E)-decenoate and its key derivatives in various non-human eukaryotic systems based on detailed research findings.

Compound NameNon-Human Eukaryotic SystemContext / Noted Function
(E)-9-Oxo-2-decenoic acid (9-ODA)Honeybee (Apis mellifera)Major component of Queen Mandibular Pheromone (QMP); acts as a sex attractant for drones and regulates social behavior. wikipedia.orgnih.govscilit.com
(E)-9-Hydroxy-2-decenoic acid (9-HDA)Honeybee (Apis mellifera)Component of QMP, synergistic with 9-ODA; involved in drone attraction and retinue response. wikipedia.orgscilit.com
trans-10-Hydroxy-2-decenoic acid (10-HDA)Honeybee (Apis mellifera)The major fatty acid in royal jelly, also known as "queen bee acid"; secreted by worker bees. mdpi.comrsc.orgwikipedia.org Also found to extend the lifespan of the nematode C. elegans. frontiersin.orgmedchemexpress.comnih.gov
10-Hydroxydecanoic acid (10-HDAA)Honeybee (Apis mellifera)A major fatty acid in royal jelly and a secretion of worker mandibular glands. nih.govresearchgate.net
trans-2-Decenoic acidFungus (Candida albicans)Its production by bacteria inhibits the growth of this fungal species. wikipedia.org
Ethyl (2E)-decenoateHoneybee (Apis mellifera)Detected in worker larvae. mdpi.com
10-oxo-trans-8-decenoic acidFungi (Agaricus bisporus, Pleurotus pulmonarius)Identified as a metabolite in these mushroom species. wikipedia.org
Methyl (2E,4Z,6Z)-decatrienoateStink Bug (Thyanta perditor)Male-produced sex pheromone. embrapa.br
trans-Dec-2-enoyl-CoAYeast (Saccharomyces cerevisiae)A fungal metabolite involved in metabolic pathways. ebi.ac.uk
Methyl 2,4-dibromo-5-oxo-3-decenoateMarine Fungus (unidentified)Metabolite isolated from a fungus associated with seaweed. researchgate.net

Biological Functions and Molecular Mechanisms of 2e Decenoate and Its Derivatives in Non Human Organisms

Role in Inter-Organismal Communication

(2E)-Decenoate and its related compounds are pivotal in mediating interactions between different organisms, serving as chemical messengers in a variety of ecological contexts.

Pheromonal Activity in Insects

These compounds are crucial components of insect pheromones, influencing social structures and reproductive behaviors.

In honeybee (Apis mellifera) colonies, derivatives of (2E)-decenoic acid are fundamental to maintaining the complex social hierarchy. The queen mandibular pheromone (QMP) is a blend of several compounds that regulates worker bee behavior and physiology. cabidigitallibrary.orgagriculturejournals.cz Key components include 9-oxo-(E)-2-decenoic acid (9-ODA), the primary sex pheromone and a major inhibitor of worker ovary development, and (R)- and (S)-9-hydroxy-(E)-2-decenoic acid (9-HDA). cabidigitallibrary.orgpnas.orgwikipedia.org The presence of 9-ODA, in conjunction with other QMP components, prevents worker bees from laying eggs and suppresses the rearing of new queens. ias.ac.innih.gov

The queen produces 9-HDA, while worker bees predominantly synthesize its regioisomer, 10-hydroxy-2(E)-decenoic acid (10-HDA), which is a major component of royal jelly. mdpi.comnih.govnih.gov This dietary component, fed to larvae, is believed to play a role in caste differentiation. mdpi.com The distinct biosynthetic pathways in queens and workers, leading to 9-HDA and 10-HDA respectively, highlight the caste-specific roles of these closely related fatty acids. nih.govnih.gov The cis-isomer of 9-oxo-2-decenoic acid shows some inhibitory activity on queen cell construction, as it can convert to the more active trans-isomer. oup.com

Table 1: Key (2E)-Decenoate Derivatives in Honeybee Social Regulation This table is interactive. You can sort and filter the data.

Compound Name Abbreviation Function Source
9-oxo-(E)-2-decenoic acid 9-ODA Queen substance, inhibits worker ovary development, sex attractant cabidigitallibrary.orgpnas.orgwikipedia.orgias.ac.in
(R,S)-9-hydroxy-(E)-2-decenoic acid 9-HDA Component of QMP, contributes to queen signal cabidigitallibrary.orgnih.govcdnsciencepub.comcdnsciencepub.com

(2E)-Decenoate derivatives are widely used as sex and aggregation pheromones in various insect species. In many stink bug species, males release pheromones to attract females. For instance, methyl (2E,4Z)-deca-2,4-dienoate is the major male-produced aggregation pheromone for several Euschistus species, attracting males, females, and nymphs. uga.edugoogle.comresearchgate.net Similarly, methyl (2E,4Z,6Z)-decatrienoate has been identified as a male-produced sex pheromone in the red-shouldered stink bug, Thyanta perditor. embrapa.br The Neotropical brown stink bug, Euschistus heros, produces a three-component pheromone blend that includes methyl (2E,4Z)-decadienoate. researchgate.netresearchgate.net

In the codling moth (Cydia pomonella), a major pest of pome fruits, ethyl (2E,4Z)-deca-2,4-dienoate, also known as the "pear ester," is a powerful kairomone that attracts both males and females. usda.govoup.comacs.orgusda.gov This compound is a volatile emitted by ripe pears and is highly attractive to codling moths, with its effectiveness being comparable to the species' sex pheromone in some cases. acs.orgresearchgate.net Field studies have shown that traps baited with this pear ester can be used to monitor codling moth populations. entsocnsw.org.aunih.gov Interestingly, while ethyl (2E,4Z)-deca-2,4-dienoate is highly attractive, its geometric isomers and other related esters show significantly less activity, indicating a high degree of specificity in the moth's chemoreceptors. usda.govacs.org

Table 2: (2E)-Decenoate Derivatives as Insect Sex and Aggregation Pheromones This table is interactive. You can sort and filter the data.

Compound Name Insect Species Function Source
Methyl (2E,4Z)-deca-2,4-dienoate Euschistus spp. (stink bugs) Aggregation pheromone uga.edugoogle.comresearchgate.netoup.com
Ethyl (2E,4Z)-deca-2,4-dienoate Cydia pomonella (codling moth) Kairomonal attractant (both sexes) usda.govoup.comacs.orgusda.govresearchgate.netentsocnsw.org.aunih.govtrece.complantprotection.plebi.ac.uk
Methyl (2E,4Z,6Z)-decatrienoate Thyanta perditor (stink bug) Sex pheromone embrapa.br
Methyl (2E,4Z)-decadienoate Euschistus heros (stink bug) Component of sex pheromone researchgate.netresearchgate.net
Caste Regulation and Social Dynamics (e.g., honeybees)

Microbial Quorum Sensing and Biofilm Modulation

In the microbial world, a derivative of decenoic acid plays a crucial role in cell-to-cell communication, a process known as quorum sensing. The bacterium Pseudomonas aeruginosa produces cis-2-decenoic acid, a fatty acid signaling molecule that acts as a biofilm dispersal autoinducer. nih.govfrontiersin.org This molecule can induce the breakdown of established biofilms not only in P. aeruginosa but also in a wide range of other Gram-negative and Gram-positive bacteria and the yeast Candida albicans. nih.govmedchemexpress.com

The production of cis-2-decenoic acid is linked to the dspI gene. nih.gov This signaling molecule regulates a large number of genes involved in various cellular processes, including motility, chemotaxis, and virulence. frontiersin.orgresearchgate.net By promoting the dispersal of biofilms, cis-2-decenoic acid can increase the susceptibility of the constituent microbes to antimicrobial agents. nih.gov

Plant-Insect Chemical Ecology (e.g., kairomones, plant defense)

(2E)-Decenoate derivatives are key players in the chemical ecology of plant-insect interactions. As mentioned previously, ethyl (2E,4Z)-deca-2,4-dienoate, a volatile compound from ripe pears, acts as a potent kairomone for the codling moth (Cydia pomonella). usda.govoup.comacs.org Kairomones are chemical signals emitted by one species that benefit a receiving species. In this case, the pear ester guides the codling moth to its host plant for feeding and oviposition. usda.govtrece.comfmach.it The moth's attraction to this specific compound highlights the co-evolutionary relationship between the insect and its host plant. While highly attractive, this compound alone does not increase the number of eggs laid by female moths but does influence where they are laid, often further from the fruit. fmach.it

Intracellular Signaling and Regulatory Roles

Beyond its role in inter-organismal communication, there is emerging evidence for the intracellular signaling functions of (2E)-decenoate derivatives. In honeybees, the royal jelly component 10-hydroxy-2(E)-decenoic acid (10-HDA) has been shown to possess histone deacetylase (HDAC) inhibitor activity. mdpi.com By inhibiting HDACs, 10-HDA may influence gene expression patterns, potentially contributing to the developmental switch that leads to the queen phenotype. mdpi.com

In the bacterium Pseudomonas aeruginosa, cis-2-decenoic acid is a signaling molecule that regulates the expression of hundreds of genes. frontiersin.orgresearchgate.net This regulation affects fundamental cellular processes such as motility, metabolism, and virulence, demonstrating a clear intracellular regulatory role for this fatty acid. frontiersin.org

Gene Expression Modulation (e.g., histone deacetylase inhibition)

Derivatives of (2E)-decenoate are notable for their ability to modulate gene expression through epigenetic modifications, particularly via the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.govnih.gov By inhibiting these enzymes, certain compounds can induce histone hyperacetylation, relax chromatin, and activate the expression of otherwise silenced genes. nih.govnih.gov

A prominent example of this mechanism is found in the honey bee (Apis mellifera). Key components of queen bee secretions, which are derivatives of (2E)-decenoate, have been identified as natural HDAC inhibitors (HDACi).

(E)-10-hydroxy-2-decenoic acid (10-HDA): A fatty acid that constitutes up to 5% of royal jelly, has demonstrated HDACi activity. nih.gov Studies have shown it can reactivate the expression of epigenetically silenced genes. nih.govresearchgate.net

(E)-9-oxodec-2-enoic acid (9-ODA): A primary component of the Queen Mandibular Pheromone (QMP), also exhibits HDACi activity similar to 10-HDA. nih.gov

The impact of these pheromones extends to the regulation of the very genes that control the epigenetic machinery. In worker honeybees, exposure to QMP has been shown to increase the expression of several histone modifier genes in the brain, including hdac1 (histone deacetylase 1) and genes for lysine (B10760008) acetyltransferases. researchgate.netnih.govroyalsocietypublishing.org This suggests a complex feedback system where these fatty acid derivatives not only directly inhibit HDAC enzymes but also influence the transcriptional regulation of these enzymes, thereby orchestrating broader changes in gene expression that underlie worker bee physiology and behavior. nih.gov Further research has demonstrated that other natural compounds containing a decanoic acid structure, such as the cyclic tetrapeptide Apicidin, which contains (2S)-amino-8-oxo-decanoic acid (Aoda), are also potent HDAC inhibitors. frontiersin.org

Table 1: Research Findings on Gene Expression Modulation by (2E)-Decenoate Derivatives

CompoundOrganismMolecular MechanismAffected Genes/ProcessesObserved EffectCitation
(E)-10-hydroxy-2-decenoic acid (10-HDA)Honey Bee (Apis mellifera) / Mammalian CellsHistone Deacetylase (HDAC) InhibitionEpigenetically silenced genes (e.g., Fas)Reactivation of gene expression; Increased histone acetylation. nih.gov
(E)-9-oxodec-2-enoic acid (9-ODA)Honey Bee (Apis mellifera)Histone Deacetylase (HDAC) InhibitionGeneral histone acetylationInhibits HDAC activity, likely contributing to the maintenance of the queen phenotype. nih.gov
Queen Mandibular Pheromone (QMP)Honey Bee (Apis mellifera)Modulation of epigenetic modifier gene expressionhdac1, kat8 (lysine acetyltransferase 8)Upregulation of genes associated with histone acetylation and deacetylation in the worker brain. researchgate.netnih.gov
ApicidinProtozoa / Human CellsHistone Deacetylase (HDAC) InhibitionClass I and IIa HDACsPotent inhibition of HDAC activity in nanomolar range. frontiersin.org

Involvement in Cellular Metabolic Processes (e.g., fatty acid activation by acyl-carrier protein ligase)

(2E)-Decenoate serves as a crucial substrate in the cellular metabolism of certain microorganisms, particularly in the activation step required for its entry into biosynthetic pathways. This process is exemplified by its interaction with fatty acid-[acyl-carrier-protein] ligases, enzymes that prepare fatty acids for subsequent metabolic reactions. wikipedia.orgnih.gov

In the bacterium Mycobacterium marinum, the enzyme fatty acid--[acyl-carrier-protein] ligase MmaC is directly involved in the metabolism of (2E)-decenoate. uniprot.org This enzyme catalyzes the activation of (2E)-decenoate in a two-step process dependent on ATP. First, the fatty acid is activated to form an acyl-adenylate (acyl-AMP) intermediate. Second, the decenoate acyl group is transferred to the phosphopantetheine arm of a dedicated acyl-carrier protein (ACP), MmaB, resulting in the formation of (2E)-decenoyl-[ACP]. uniprot.org This activation is essential for the biosynthesis of a class of isonitrile lipopeptides (INLPs) that are thought to play a role in metal acquisition for the bacterium. uniprot.org

A similar mechanism is observed in Mycobacterium tuberculosis, where the enzyme FadD10, a medium/long-chain-fatty-acid--[acyl-carrier-protein] ligase, activates medium to long-chain fatty acids, including decanoate (B1226879) (C10) and other (2E)-enoyl fatty acids. uniprot.org This enzyme also catalyzes the formation of an acyl-AMP intermediate before transferring the fatty acyl group to an ACP. uniprot.org This activation step is critical as it prepares the fatty acid for incorporation into various metabolic pathways. wikipedia.orgresearchgate.net

Table 2: Enzymatic Activation of (2E)-Decenoate

EnzymeOrganismSubstrateCofactorsProductsPathwayCitation
Fatty acid--[acyl-carrier-protein] ligase MmaCMycobacterium marinum(2E)-decenoateATP, holo-[ACP](2E)-decenoyl-[ACP], AMP, DiphosphateIsonitrile lipopeptide (INLP) biosynthesis uniprot.org
Medium/long-chain-fatty-acid--[acyl-carrier-protein] ligase FadD10Mycobacterium tuberculosis(2E)-enoyl fatty acid (including C10)ATP, holo-[ACP](2E)-enoyl-[ACP], AMP, DiphosphateIsonitrile lipopeptide (INLP) biosynthesis uniprot.org

Analytical Methodologies for the Detection and Quantification of 2e Decenoate in Biological Matrices

Sample Preparation Strategies for Complex Biological Samples

Effective sample preparation is a critical first step to isolate (2E)-decenoate from intricate biological matrices such as plasma, serum, urine, and tissue homogenates, and to remove interfering substances. wur.nl The goal is to present the analyte to the analytical instrument in a form and concentration that allows for unambiguous identification and accurate quantification. csic.esrsc.org

Commonly employed sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of (2E)-decenoate between two immiscible liquid phases, typically an aqueous sample and an organic solvent. kpfu.ru While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. csic.es

Solid-Phase Extraction (SPE): SPE is a more modern and widely used technique that separates (2E)-decenoate from the sample matrix based on its physical and chemical properties. researchgate.net The sample is passed through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. csic.es This method offers high recovery and concentration factors.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach has gained popularity, particularly in food and environmental analysis, and is applicable to biological matrices. researchgate.net It involves an initial extraction with a solvent, followed by a partitioning step using salts, and a cleanup step using dispersive solid-phase extraction (dSPE).

Derivatization: To improve the volatility and thermal stability of (2E)-decenoate for gas chromatography analysis, a derivatization step is often necessary. mdpi.com This involves a chemical reaction to convert the analyte into a more suitable form, such as a trimethylsilyl (B98337) (TMS) or heptafluorobutyric anhydride (B1165640) (HFBA) derivative. mdpi.com

The choice of sample preparation method depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical technique to be used. researchgate.net

Chromatographic Techniques

Chromatography is a powerful separation technique that is central to the analysis of (2E)-decenoate. advancechemjournal.com It separates the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.comwikipedia.orgshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly specific technique for the analysis of volatile and semi-volatile compounds like (2E)-decenoate, often after derivatization. wikipedia.orgthermofisher.com The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. wikipedia.orgresearchgate.net GC-MS is considered a "gold standard" for the positive identification of substances due to its high specificity. wikipedia.org

Key aspects of GC-MS analysis for (2E)-decenoate include:

Injection Port and Oven: High temperatures are used to vaporize the sample. wikipedia.org

Column: A capillary column with a specific stationary phase is used to separate the analytes. thermofisher.com

Ionization: Electron ionization (EI) is a common method used to fragment the analyte molecules into a unique and reproducible pattern. nih.gov

Mass Analyzer: Quadrupole and ion trap analyzers are frequently used to separate the ions. wikipedia.orgthermofisher.com

A predicted GC-MS spectrum for (2E)-Decenoyl-ACP provides a guide for identification, though experimental confirmation is necessary. Tandem mass spectrometry (GC-MS/MS) can be employed for even greater specificity and sensitivity by performing a second stage of mass fragmentation. wikipedia.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become an indispensable tool in clinical and biological analysis due to its high sensitivity, specificity, and applicability to a wide range of compounds, including those that are not volatile. wikipedia.organnlabmed.org This technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. wikipedia.orgeag.com

The process involves:

Liquid Chromatography (LC): The sample is first separated using HPLC or UHPLC. shimadzu.com

Ionization: The eluent from the LC column is introduced into an ion source, such as electrospray ionization (ESI), which generates charged particles. nih.gov

Tandem Mass Spectrometry (MS/MS): A precursor ion corresponding to (2E)-decenoate is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. eag.com This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. nih.gov

LC-MS/MS is particularly well-suited for analyzing complex biological samples and can be used for both targeted and untargeted metabolomics studies. wikipedia.org The development of methods for analyzing compounds in dried blood spots (DBS) using LC-MS/MS offers a less invasive sampling alternative. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. advancechemjournal.comwikipedia.org It relies on high-pressure pumps to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). wikipedia.orgshimadzu.com

Different modes of HPLC can be utilized for the analysis of (2E)-decenoate:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture. It is suitable for separating non-polar to moderately polar compounds.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase and a non-polar mobile phase to separate analytes soluble in non-polar solvents. wikipedia.org

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for separating highly polar compounds that are not well-retained in reversed-phase systems. wikipedia.org

HPLC systems are typically equipped with various detectors, such as UV-Vis detectors, to quantify the separated compounds. wikipedia.org The retention time, the time it takes for a specific compound to elute from the column, is used for identification, while the peak area is proportional to its concentration. wikipedia.org

Spectroscopic and Immunochemical Approaches (e.g., ELISA)

While chromatographic methods are dominant, other techniques can also be employed for the detection of (2E)-decenoate or related compounds.

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique that can be used for screening large numbers of samples. tandfonline.com ELISAs utilize the specific binding of an antibody to its target antigen. For the detection of a small molecule like (2E)-decenoate, a competitive ELISA format would typically be used. In this format, the (2E)-decenoate in the sample competes with a labeled (2E)-decenoate conjugate for a limited number of antibody binding sites. The signal is inversely proportional to the amount of (2E)-decenoate in the sample.

The development of an ELISA for (2E)-decenoate would require the production of specific antibodies that recognize the molecule. These assays are known for being rapid, cost-effective, and suitable for high-throughput screening. tandfonline.com However, positive results from an ELISA often require confirmation by a more specific method like GC-MS or LC-MS/MS due to potential cross-reactivity. wur.nltandfonline.com

Emerging Research Frontiers and Applications of 2e Decenoate in Non Human Biological Systems

Biotechnological Production and Biocatalysis

The biotechnological production of (2E)-decenoate and related compounds is a burgeoning field, leveraging the power of microbial and enzymatic systems to create these valuable molecules sustainably. These approaches offer an alternative to traditional chemical synthesis, with potential for greater specificity and reduced environmental impact.

Engineered Microbial Systems for (2E)-Decenoate Biosynthesis

The use of engineered microbial systems, often referred to as microbial cell factories, is a key trend in the production of various natural compounds, including fatty acid derivatives like (2E)-decenoate. mdpi.comresearchgate.net These systems utilize microorganisms, such as Escherichia coli or yeast, that have been genetically modified to produce target molecules from simple feedstocks like sugars. nih.gov By introducing and optimizing specific metabolic pathways, researchers can direct the cell's machinery to synthesize desired products. nih.gov

A significant challenge in microbial production is the potential toxicity of the product to the host organism or feedback inhibition of the biosynthetic pathway. mdpi.comresearchgate.net To overcome this, two-phase fermentation systems have been developed. These systems introduce a second, non-aqueous phase (like an organic solvent or a resin) into the fermentation broth to continuously extract the product as it is made. This in-situ product removal mitigates toxicity and can significantly increase yields. mdpi.comresearchgate.net For instance, in the biosynthesis of other lipid-derived molecules, two-phase fermentation has been shown to dramatically enhance production. mdpi.com

One study reported on the two-step whole-cell catalysis for the production of 10-hydroxy-2-decenoic acid, where the first step involves the conversion of decanoic acid to trans-2-decenoic acid by engineered E. coli. acs.org By optimizing conditions, including permeabilizing the cells to improve substrate uptake and product release, a conversion rate of over 93% was achieved for this initial step. acs.org This demonstrates the potential of engineered microbial systems for the efficient production of (2E)-decenoate precursors.

Table 1: Factors in Engineered Microbial Biosynthesis

Factor Description Potential Impact on (2E)-Decenoate Production
Host Organism The microbial species used as the cell factory (e.g., E. coli, S. cerevisiae). Influences metabolic precursors, genetic tool availability, and tolerance to product.
Pathway Engineering Introduction and optimization of genes for the biosynthetic pathway. Directly determines the ability to produce the target molecule and the potential yield.
Fermentation Strategy Method of cultivation (e.g., batch, fed-batch, two-phase). mdpi.com Affects cell growth, substrate availability, and product accumulation/toxicity. mdpi.com

Enzymatic Synthesis of (2E)-Decenoate and its Analogues

Enzymatic synthesis, or biocatalysis, offers a highly specific and efficient route to chemical compounds. This approach uses isolated enzymes to perform specific chemical transformations. The synthesis of (2E)-decenoate and its analogues can be achieved using various enzymes, which can be sourced from natural organisms or improved through protein engineering.

Research has demonstrated the use of enzymes for the synthesis of various fatty acid derivatives and their analogues. nih.govrsc.org For example, enzymes like deoxyribose-5-phosphate aldolase (B8822740) have been engineered to produce a range of functionalized molecules. researchgate.net Similarly, nucleoside 2'-deoxyribosyltransferases have been used for the gram-scale synthesis of nucleoside analogues, showcasing the power of enzymatic methods for complex molecule production. rsc.org

The plasticity of certain enzymes, such as terpene synthases from bacteria, allows them to accept modified substrates to create non-natural product analogues. researchgate.net This principle can be applied to the synthesis of (2E)-decenoate analogues by providing the appropriate enzymes with modified precursor molecules. The development of practical enzymatic methods, often coupled with cofactor regeneration systems, has made the synthesis of complex molecules like lipid II and its analogues feasible with yields of 50-70%. nih.gov Such strategies could be adapted for the efficient production of (2E)-decenoate.

Ecological and Agricultural Applications

(2E)-Decenoate and its derivatives have significant potential in ecological and agricultural contexts, particularly in the development of sustainable pest management strategies and the modulation of microbial communities.

Sustainable Pest Management Strategies (e.g., pheromone-based control)

(2E)-Decenoate and related compounds can act as semiochemicals, which are chemicals used by organisms to communicate. In pest management, they can be used as kairomones (attracting a different species) or pheromones (affecting the behavior of the same species).

A notable example is the use of ethyl (2E,4Z)-2,4-decadienoate, a pear-derived volatile, as a potent attractant for the codling moth (Cydia pomonella), a major pest of apples, pears, and walnuts. researchgate.netusda.gov This compound, often referred to as the "pear ester," attracts both male and female moths, making it valuable for monitoring pest populations. usda.gov Its effectiveness is comparable to that of the codling moth's own sex pheromone. usda.gov The high specificity of the codling moth's response to this kairomone suggests its potential for developing highly selective control methods, reducing the reliance on broad-spectrum insecticides. usda.gov

Pheromone-based pest control, often termed "mating disruption," involves releasing synthetic pheromones into the environment to confuse insects and prevent them from finding mates. basf.comsedq.es This method is non-toxic, leaves no residue, and is highly specific, making it ideal for integrated pest management (IPM) and organic farming. basf.com The use of attractants like ethyl (2E,4Z)-2,4-decadienoate in traps can also be a key component of IPM programs. google.comuliege.be

Table 2: Attraction of Codling Moth to (2E)-Decenoate Analogues

Compound Relative Attraction Rate
Ethyl (2E,4Z)-2,4-decadienoate High
Ethyl (E)-2-decenoate Minimal usda.gov

Modulation of Microbial Communities for Beneficial Outcomes

Plants and other organisms release a variety of chemical compounds that can influence the composition and behavior of microbial communities in their vicinity. frontiersin.org This modulation can be harnessed for beneficial outcomes, such as promoting the growth of helpful microbes and suppressing harmful ones. mpg.de

For example, diatoms, a type of unicellular algae, can secrete secondary metabolites that selectively encourage the growth and attachment of symbiotic bacteria while inhibiting opportunistic ones. mpg.de This demonstrates a sophisticated mechanism for shaping a beneficial microbiome. Similarly, plants exude a complex mixture of compounds from their roots, which structures the microbial community in the rhizosphere (the soil region around the roots). frontiersin.org

While direct research on the role of (2E)-decenoate in modulating microbial communities is emerging, the principle that fatty acid-related molecules can have such effects is established. For instance, in the context of winemaking, the production of various esters, including ethyl decanoate (B1226879), by yeasts influences the final aroma and flavor profile of the wine, partly through their interaction with the microbial ecosystem of the fermentation process. researchgate.netresearchgate.net The ability of microorganisms to produce and respond to such compounds is a key factor in the dynamics of microbial communities. nih.gov

Advanced Approaches in Chemical Ecology Studies

Chemical ecology is the study of the chemical interactions between organisms. Advanced analytical techniques and experimental approaches are providing deeper insights into the roles of compounds like (2E)-decenoate in these interactions.

Modern chemical ecology research increasingly utilizes metabolomics, the large-scale study of small molecules (metabolites) within a biological system. weebly.com This allows for a broad comparison of the chemical profiles of different organisms and how they change in response to interactions. Such approaches can help identify novel semiochemicals and understand the complex chemical "language" of ecosystems.

The study of plant-insect and plant-microbe interactions is a major focus. For example, researchers are investigating how microbial-induced resistance in plants affects their emission of volatile organic compounds (VOCs) and how this, in turn, influences interactions with insects at higher trophic levels, such as predators and parasitoids. chemecol.org This involves detailed chemical analysis of VOCs combined with behavioral assays.

The identification of pheromones and kairomones is a key area of applied chemical ecology. researchgate.net For instance, the identification of 7-methyloctyl (Z)-4-decenoate as a potent sex pheromone for the threatened click beetle Elater ferrugineus has provided a valuable tool for monitoring this rare species. researchgate.net This highlights how understanding the specific chemical cues used by insects can have important conservation applications.

Table 3: Chemical Compounds Mentioned

Compound Name
(2E)-Decenoate
10-hydroxy-2-decenoic acid
7-methyloctyl (Z)-4-decenoate
Decanoic acid
trans-2-decenoic acid
Ethyl (2E,4Z)-2,4-decadienoate
Ethyl (E)-2-decenoate
Ethyl decanoate

Q & A

Q. How can computational models predict (2E)-decenoate’s interactions with membrane bilayers or protein targets?

  • Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study lipid bilayer penetration. Use docking software (AutoDock Vina) to screen against protein databases (PDB). Validate predictions with SPR binding assays or cryo-EM. Compare computational vs. experimental ΔG values to refine force field parameters .

Key Methodological Considerations

  • Data Contradictions : Address conflicting results by controlling for batch variability, assay sensitivity, and environmental factors (e.g., oxygen exposure). Use Bland-Altman plots for method comparisons .
  • Replication : Pre-register experimental protocols and share raw data to mitigate the "replication crisis." Include power analyses to ensure sample adequacy .
  • Ethical Compliance : Obtain institutional approvals for biological studies. Adhere to ARRIVE guidelines for in vivo work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.